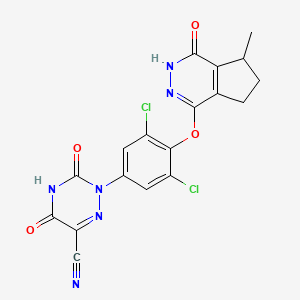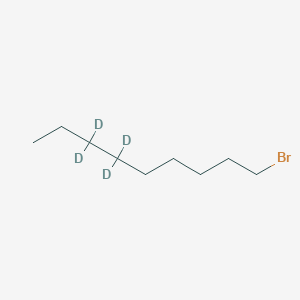
THR|A receptor agonist-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
THR|A receptor agonist-1 is a compound that targets the thyroid hormone receptor beta (THR-β). This receptor plays a crucial role in regulating metabolic processes, including cholesterol and fatty acid levels. This compound has shown potential in treating metabolic disorders such as non-alcoholic steatohepatitis (NASH) by reducing liver fat and restoring liver function .
Métodos De Preparación
The synthesis of THR|A receptor agonist-1 involves several steps. One common method includes the reaction of specific alkyl groups with pharmaceutically acceptable salts under controlled conditions . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
THR|A receptor agonist-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include solvents like ethanol and catalysts like palladium. Major products formed from these reactions include derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
THR|A receptor agonist-1 has a wide range of scientific research applications:
Chemistry: It is used to study the interaction of thyroid hormone receptors with various ligands and to develop new synthetic methods for receptor agonists.
Biology: It helps in understanding the role of thyroid hormone receptors in metabolic regulation and gene expression.
Medicine: It is being investigated for its potential to treat metabolic disorders such as NASH, hypercholesterolemia, and other lipid metabolism disorders
Industry: It is used in the development of new pharmaceuticals targeting thyroid hormone receptors.
Mecanismo De Acción
THR|A receptor agonist-1 exerts its effects by binding to the thyroid hormone receptor beta (THR-β) in the liver. This binding activates the receptor, leading to the transcription of genes involved in cholesterol and fatty acid metabolism. The activation of THR-β reduces intrahepatic triglycerides and improves liver function . The molecular targets and pathways involved include the upregulation of genes like CPT1A, ANGPTL4, and DIO1 .
Comparación Con Compuestos Similares
THR|A receptor agonist-1 is unique in its high selectivity for the thyroid hormone receptor beta (THR-β). Similar compounds include:
Sobetirome (GC-1): A selective THR-β agonist used in the treatment of hypercholesterolemia and NASH.
Resmetirom (MGL-3196): Another selective THR-β agonist with potent lipid-lowering effects.
VK2809: A liver-targeted THR-β agonist used in the treatment of lipid metabolism disorders.
These compounds share similar mechanisms of action but differ in their potency, selectivity, and pharmacokinetic properties .
Propiedades
Fórmula molecular |
C18H12Cl2N6O4 |
|---|---|
Peso molecular |
447.2 g/mol |
Nombre IUPAC |
2-[3,5-dichloro-4-[(7-methyl-1-oxo-2,5,6,7-tetrahydrocyclopenta[d]pyridazin-4-yl)oxy]phenyl]-3,5-dioxo-1,2,4-triazine-6-carbonitrile |
InChI |
InChI=1S/C18H12Cl2N6O4/c1-7-2-3-9-13(7)16(28)23-24-17(9)30-14-10(19)4-8(5-11(14)20)26-18(29)22-15(27)12(6-21)25-26/h4-5,7H,2-3H2,1H3,(H,23,28)(H,22,27,29) |
Clave InChI |
HJFWDABAASVHOC-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=C1C(=O)NN=C2OC3=C(C=C(C=C3Cl)N4C(=O)NC(=O)C(=N4)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-4-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12390550.png)




![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile](/img/structure/B12390568.png)
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12390569.png)
![(1R,2S,5R)-1-amino-5-(2-boronoethyl)-2-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12390572.png)



![5-(azidomethyl)-1-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12390625.png)

![2-((3'-Hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)acetic acid](/img/structure/B12390634.png)
